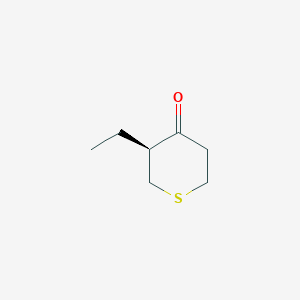
(3S)-3-Ethylthian-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Ethylthian-4-one is an organic compound with a unique structure that includes a thian-4-one ring substituted with an ethyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Ethylthian-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of thioesters and aldehydes, which undergo cyclization in the presence of a base to form the thian-4-one ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. Catalysts and solvents are selected to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Ethylthian-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thian-4-one ring to a thiane ring, altering the compound’s properties.
Substitution: The ethyl group or other substituents on the ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thianes.
Scientific Research Applications
(3S)-3-Ethylthian-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (3S)-3-Ethylthian-4-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Methylthian-4-one: Similar structure but with a methyl group instead of an ethyl group.
(3S)-3-Propylthian-4-one: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
(3S)-3-Ethylthian-4-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for applications where precise control over molecular interactions is required.
Properties
CAS No. |
84622-36-6 |
|---|---|
Molecular Formula |
C7H12OS |
Molecular Weight |
144.24 g/mol |
IUPAC Name |
(3S)-3-ethylthian-4-one |
InChI |
InChI=1S/C7H12OS/c1-2-6-5-9-4-3-7(6)8/h6H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
JFCAAMMJDUFTHZ-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@@H]1CSCCC1=O |
Canonical SMILES |
CCC1CSCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


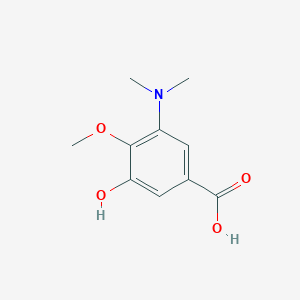
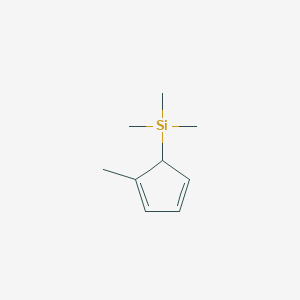
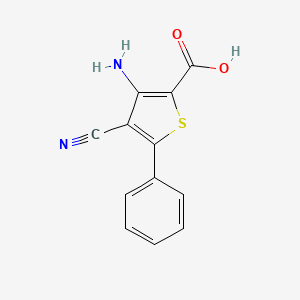
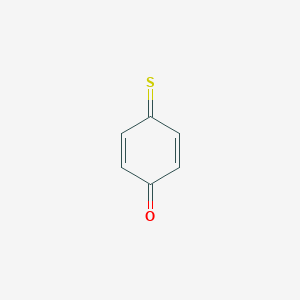
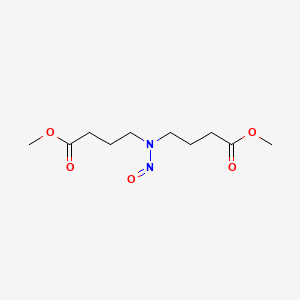
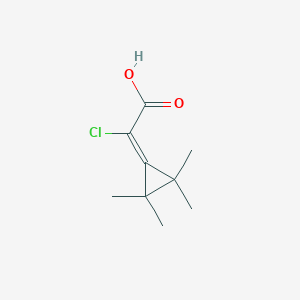
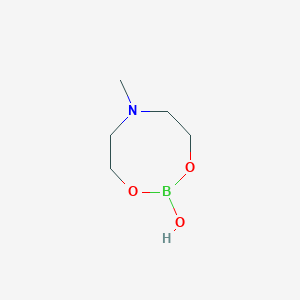
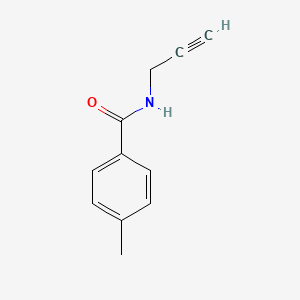
![(E,E)-1,1'-(1,4-Phenylene)bis[(4-methylphenyl)diazene]](/img/structure/B14426861.png)

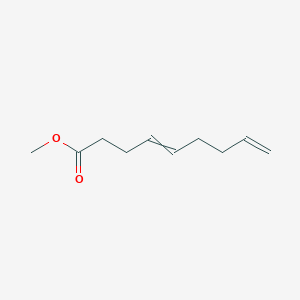

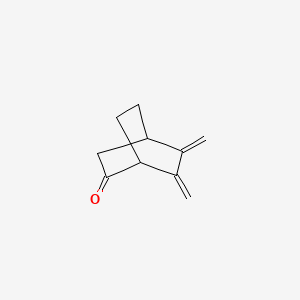
![1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14426891.png)
